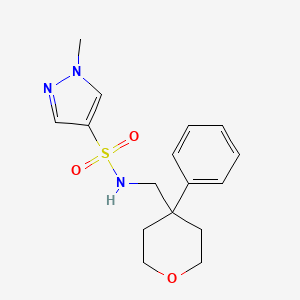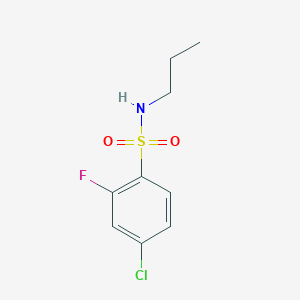![molecular formula C11H12ClNO3 B2475066 Spiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane]-8-carboxylic acid;hydrochloride CAS No. 2375271-11-5](/img/structure/B2475066.png)
Spiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane]-8-carboxylic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro compounds are a class of organic compounds that have two rings sharing a single atom . They have attracted significant interest in medicinal chemistry due to their numerous biological activities attributed primarily to their versatility and structural similarity to important pharmacophore centers . They are known for their antioxidant activities and have been found to be involved in the development and progression of numerous diseases such as cancer, senile cataracts, kidney failure, diabetes, high blood pressure, cirrhosis, and neurodegenerative diseases .
Synthesis Analysis
Spirocyclic oxindoles, a type of spiro compound, can be synthesized using stereoselective approaches . A multicomponent synthetic method has been introduced for the formation of new spiroindole quinazolines . This involves the use of isatoic anhydride, isatin, and primary amine, catalyzed by β-cyclodextrin in an aqueous medium .Molecular Structure Analysis
Spiro compounds are inherently highly 3-dimensional structures. The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally, despite the torsional strain this may impose on the substituents of the rings . This unique structure allows spirocyclic compounds to improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability, in comparison to the respective monocyclic structure .Chemical Reactions Analysis
Spiro compounds have been found to act as antioxidants, substances that may prevent damage caused by reactive oxygen species (ROS) and reactive nitrogen species (RNS) . They have been reported as inhibitors of the growth of human colon adenocarcinoma and the HL-60 p leukemia cell line and the production of the HIV-1 p-24 virus .科学的研究の応用
Antibacterial Agents : Kiely, Schroeder, and Sesnie (1988) explored the incorporation of a spiro cyclopropyl group into an "ofloxacin" type of quinolone antibacterial agent. They found that the compounds prepared showed diminished in vitro minimum inhibitory values and in vivo mouse protection results compared to the parent, ofloxacin (Kiely, Schroeder, & Sesnie, 1988).
Synthesis of Complex Compounds : Yong, Ung, Pyne, Skelton, and White (2007) described the synthesis of spiro[cyclopropane-1,3′-oxindole]-2-carboxylic acid and its derivatives. They utilized diastereoselective cyclopropanation reactions, highlighting the utility of spiro compounds in complex chemical syntheses (Yong et al., 2007).
Facile Preparation of Spirocyclopropane-Annelated Heterocycles : Meijere, Kuchuk, Sokolov, Labahn, Rauch, Es-Sayed, and Krämer (2003) developed an approach for the preparation of various spirocyclopropane-annelated heterocycles, demonstrating the versatility of spiro compounds in organic synthesis (Meijere et al., 2003).
Molecular Modelling in Stereochemistry : Jakubowska, Fijałowski, Nowaczyk, Żuchowski, and Kulig (2015) used molecular modelling to explain the stereochemistry observed in the alkylation of oxazinone-derived glycine equivalents, highlighting the role of spiro compounds in understanding complex stereochemical processes (Jakubowska et al., 2015).
Spirocyclopropane in Anticonvulsant Evaluation : Scott, Moore, Zalucky, Nicholson, Lee, and Hinko (1985) synthesized various spirocyclopropane compounds and evaluated their anticonvulsant activity. They found that one particular compound, Spiro[4.6]undecane-2-carboxylic acid, showed promising results in some evaluations (Scott et al., 1985).
Novel Spiro Heterocycles Synthesis : Saxena, Goswami, Khanna, Bhagat, and Jain (2004) carried out a one-pot synthesis of novel spiro heterocycles, demonstrating the compound's potential in the synthesis of environmentally benign chemicals (Saxena et al., 2004).
Photochromic and Thermochromic Properties : Luk’yanov, Ryabukhin, Dorofeenko, Nivorozhkin, and Minkin (1978) obtained new spiropyrans with photochromic properties by condensing certain compounds with aromatic o-hydroxy aldehydes, highlighting the potential of spiro compounds in photo- and thermochromic applications (Luk’yanov et al., 1978).
作用機序
While the specific mechanism of action for “Spiro[3,4-dihydro-1,4-benzoxazine-2,1’-cyclopropane]-8-carboxylic acid;hydrochloride” is not available, spiro compounds in general have been found to act as antioxidants . They may prevent damage caused by reactive oxygen species (ROS) and reactive nitrogen species (RNS) .
将来の方向性
The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . Spiro compounds, due to their numerous biological activities and structural versatility, continue to be an area of interest in drug discovery .
特性
IUPAC Name |
spiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane]-8-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3.ClH/c13-10(14)7-2-1-3-8-9(7)15-11(4-5-11)6-12-8;/h1-3,12H,4-6H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNWONNNSCHCIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC3=CC=CC(=C3O2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2474985.png)
![5-[(4-Benzylpiperidin-1-yl)methyl]-2-chloropyridine](/img/structure/B2474986.png)
![2-{2-[(5-acetyl-4-methyl-2-pyrimidinyl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2474987.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2474993.png)


![4-Methyl-N-[2,2,2-trichloro-1-(toluene-4-sulfonyl)-ethyl]-benzamide](/img/structure/B2474998.png)
![2-[[1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2474999.png)
![N-[4-(tert-butyl)-1,3-thiazol-2-yl]-3-chlorobenzenesulfonamide](/img/structure/B2475002.png)
![2-[(3-chlorobenzyl)amino]-5-{(E)-[3-(2-pyrimidinyloxy)phenyl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B2475003.png)

![2-(4-Oxo-1-p-tolyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetamide](/img/structure/B2475005.png)